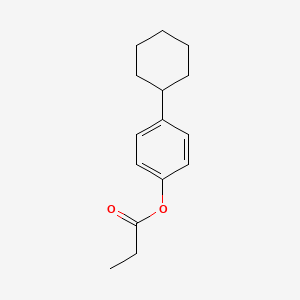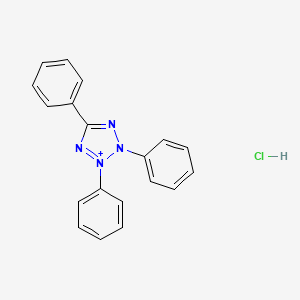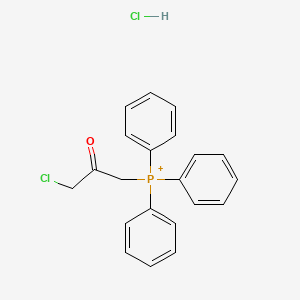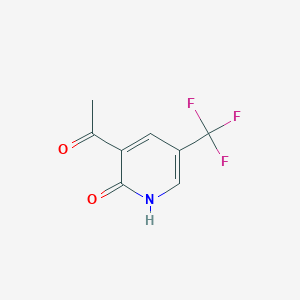
(S)-dimethyl 2-aminohexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-dimethyl 2-aminohexanedioate typically involves the esterification of 2-aminoadipic acid. One common method is the reaction of 2-aminoadipic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and efficient removal of products. The use of solid acid catalysts can also enhance the reaction efficiency and reduce the need for extensive purification steps.
化学反应分析
Types of Reactions
(S)-dimethyl 2-aminohexanedioate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino esters.
科学研究应用
(S)-dimethyl 2-aminohexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of lysine and other amino acids.
Medicine: It is investigated for its potential role in metabolic pathways and disease mechanisms.
Industry: It is used in the production of biodegradable polymers and other materials.
作用机制
The mechanism of action of (S)-dimethyl 2-aminohexanedioate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in different biochemical pathways, influencing cellular functions and physiological processes.
相似化合物的比较
(S)-dimethyl 2-aminohexanedioate can be compared with other similar compounds such as:
2-aminoadipic acid: The parent compound, which lacks the ester groups.
Dimethyl 2-aminopentanedioate: A similar compound with one less carbon in the chain.
Dimethyl 2-aminobutanedioate: Another similar compound with two fewer carbons in the chain.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and biological pathways that are not possible with its shorter-chain analogs.
属性
CAS 编号 |
157701-42-3 |
|---|---|
分子式 |
C8H15NO4 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
dimethyl (2S)-2-aminohexanedioate |
InChI |
InChI=1S/C8H15NO4/c1-12-7(10)5-3-4-6(9)8(11)13-2/h6H,3-5,9H2,1-2H3/t6-/m0/s1 |
InChI 键 |
BREIOMRLEAGJMD-LURJTMIESA-N |
手性 SMILES |
COC(=O)CCC[C@@H](C(=O)OC)N |
规范 SMILES |
COC(=O)CCCC(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)





![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)






